An In-depth Technical Guide to 3-Acetyl-2-fluorophenylboronic Acid (CAS No. 870778-95-3)
An In-depth Technical Guide to 3-Acetyl-2-fluorophenylboronic Acid (CAS No. 870778-95-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetyl-2-fluorophenylboronic acid, a valuable building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines general synthetic strategies, and explores its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Furthermore, it delves into the broader role of phenylboronic acids in drug discovery, with a focus on their function as enzyme inhibitors and their interaction with biological signaling pathways. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide consolidates available information and provides general protocols and theoretical frameworks relevant to its use.
Chemical and Physical Properties
3-Acetyl-2-fluorophenylboronic acid is a trifunctional molecule featuring a phenyl ring substituted with a boronic acid group, a fluorine atom, and an acetyl group. This unique combination of functional groups imparts specific reactivity and properties, making it a versatile reagent in organic synthesis.
Table 1: Chemical and Physical Properties of 3-Acetyl-2-fluorophenylboronic acid
| Property | Value | Source(s) |
| CAS Number | 870778-95-3 | [1][2][3] |
| Molecular Formula | C₈H₈BFO₃ | [2] |
| Molecular Weight | 181.96 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF (predicted) | General knowledge |
| Purity | Typically available at ≥98% | [4] |
Synthesis of 3-Acetyl-2-fluorophenylboronic Acid
While a specific, detailed experimental protocol for the synthesis of 3-Acetyl-2-fluorophenylboronic acid is not widely published, a general and common method for the preparation of substituted arylboronic acids can be adapted. This typically involves the formation of an organometallic reagent from a corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.
A plausible synthetic route is outlined below:
Caption: Plausible synthetic workflow for 3-Acetyl-2-fluorophenylboronic acid.
General Experimental Protocol for the Synthesis of Arylboronic Acids
This protocol is a general representation and would require optimization for the specific synthesis of 3-Acetyl-2-fluorophenylboronic acid.
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added to anhydrous tetrahydrofuran (THF). A solution of the starting material, 1-(3-bromo-2-fluorophenyl)ethanone, in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or by gentle heating. The mixture is then refluxed until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) and then added slowly to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF. The reaction is stirred at this temperature for a period and then allowed to warm to room temperature.
-
Hydrolysis: The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl). This hydrolyzes the boronate ester to the desired boronic acid.
-
Work-up and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
3-Acetyl-2-fluorophenylboronic acid is an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[5][6] The presence of the fluorine atom can influence the electronic properties of the molecule, potentially affecting reaction rates and yields, while the acetyl group provides a handle for further chemical transformations.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and the specific catalyst, base, solvent, and temperature should be optimized for each substrate combination.
-
Reaction Setup: A reaction vessel is charged with 3-Acetyl-2-fluorophenylboronic acid (1.0-1.5 equivalents), the aryl or vinyl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water) is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.
Role in Drug Discovery and Biological Systems
While no specific biological activity or signaling pathway involvement has been documented for 3-Acetyl-2-fluorophenylboronic acid itself, the broader class of phenylboronic acids has significant applications in medicinal chemistry. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, bioavailability, and binding affinity.[7][8]
Boronic Acids as Enzyme Inhibitors
Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases and metallo-β-lactamases.[9][10][11] The boron atom can form a stable, tetrahedral, covalent adduct with a nucleophilic residue (such as serine or threonine) in the enzyme's active site, mimicking the transition state of the catalyzed reaction.[12][13] This leads to potent and often reversible inhibition.
Caption: Mechanism of enzyme inhibition by a boronic acid.
Potential Signaling Pathway Interactions
Phenylboronic acids have been shown to influence key cellular signaling pathways. For instance, they can impact pathways that regulate cell migration and actin dynamics, such as those involving Rho family GTPases (RhoA, Rac1, and Cdc42). While the exact mechanisms are still under investigation, these findings suggest that boronic acid derivatives could be explored for their potential as anti-cancer agents.[12]
Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Acetyl-2-fluorophenylboronic acid
| Spectrum | Predicted Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~8.0-7.2 | Aromatic protons (3H, complex multiplet) |
| ~2.6 | Acetyl methyl protons (3H, singlet) | |
| Broad singlet | Boronic acid OH protons (2H) | |
| ¹³C NMR | ~198 | Acetyl carbonyl carbon |
| ~160 (doublet, J ≈ 250 Hz) | Carbon attached to Fluorine | |
| ~140-120 | Aromatic carbons | |
| Carbon attached to Boron (signal may be broad) | ||
| ~27 | Acetyl methyl carbon |
Note: These are predicted values and are for illustrative purposes. Actual experimental values may vary. For definitive characterization, experimental acquisition of NMR, IR, and MS data is necessary.
Conclusion
3-Acetyl-2-fluorophenylboronic acid is a valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, combined with the general propensity of boronic acids to act as enzyme inhibitors, makes it a compound of interest for drug discovery and development. While specific experimental data for this molecule is not widely available, this guide provides a solid foundation for researchers and scientists to understand its properties and potential applications based on the well-established chemistry of related compounds. Further research into the specific reactivity and biological activity of 3-Acetyl-2-fluorophenylboronic acid is warranted to fully explore its potential.
References
- 1. 3-ACETYL-2-FLUOROPHENYLBORONIC ACID | 870778-95-3 [m.chemicalbook.com]
- 2. 3-acetyl-2-fluorophenylboronic acid,(CAS# 870778-95-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. echemi.com [echemi.com]
- 4. Combi-Blocks [combi-blocks.com]
- 5. youtube.com [youtube.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
